molecular formula C22H23N5O2S B2628972 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-36-7

5-((4-(4-Methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2628972
CAS No.: 868219-36-7
M. Wt: 421.52
InChI Key: PVAMPUQRTHMDKH-UHFFFAOYSA-N
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Description

The compound “5-((4-(4-Methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups, including a methoxyphenyl group, a piperazine ring, a phenyl group, a thiazolo ring, and a triazol ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The piperazine ring could provide a flexible linker between the methoxyphenyl and phenyl groups, while the thiazolo and triazol rings could contribute to the compound’s chemical reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, the piperazine ring could potentially be alkylated or acylated, while the thiazolo and triazol rings could potentially undergo reactions with electrophiles or nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure . For example, the presence of the methoxy group could potentially increase the compound’s solubility in organic solvents, while the presence of the piperazine ring could potentially affect the compound’s basicity .

Scientific Research Applications

Biological and Medicinal Applications

  • DNA Interaction and Cellular Staining : Compounds similar to the one mentioned, particularly those containing piperazine and triazole moieties, have been known for their ability to interact with DNA structures. For instance, Hoechst dyes, which share structural similarity due to the presence of piperazine rings, are used extensively for staining DNA in cellular biology due to their ability to bind to the minor groove of DNA. This application is critical for chromosome and nuclear staining, facilitating cell cycle analysis and cellular identification in research and clinical diagnostics (Issar & Kakkar, 2013).

  • Antimicrobial and Antifungal Activity : Derivatives of 1,2,4-triazoles, a core structure in the compound of interest, have demonstrated significant antimicrobial and antifungal activities. These compounds are of particular interest in the development of new antimicrobial agents, with research showing their efficacy against a range of microbial and fungal pathogens. This potential makes them candidates for further development into antimicrobial and antifungal therapies, addressing the growing concern of antibiotic resistance (Ohloblina, 2022).

  • Neurotransmitter Receptor Modulation : Piperazine derivatives, integral to the compound's structure, are notable for their interaction with neurotransmitter systems, including dopamine receptors. These interactions are significant in the development of treatments for neuropsychiatric disorders such as schizophrenia, depression, and anxiety. The pharmacophoric features of piperazine derivatives make them valuable in synthesizing drugs targeting the central nervous system (Jůza et al., 2022).

  • Cancer Research : The structural motifs present in "5-((4-(4-Methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" are found in compounds explored for anticancer activities. Research in this area focuses on synthesizing derivatives that can inhibit cancer cell growth and proliferation by targeting specific cellular pathways or enzymes involved in cancer development. This research direction is crucial for identifying new therapeutic strategies against various forms of cancer (Moorthy et al., 2023).

Future Directions

Future research could potentially explore the synthesis, characterization, and biological activity of this compound in more detail . For example, studies could be conducted to optimize the synthesis process, to investigate the compound’s reactivity and stability, and to evaluate its potential biological activities .

Properties

IUPAC Name

5-[[4-(4-methoxyphenyl)piperazin-1-yl]-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S/c1-29-18-9-7-17(8-10-18)25-11-13-26(14-12-25)19(16-5-3-2-4-6-16)20-21(28)27-22(30-20)23-15-24-27/h2-10,15,19,28H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAMPUQRTHMDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC=CC=C3)C4=C(N5C(=NC=N5)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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